4-(4-fluorobenzenesulfonyl)-2-phenyl-N-[(pyridin-3-yl)methyl]-1,3-oxazol-5-amine
Description
This compound belongs to the 1,3-oxazole family, featuring a benzenesulfonyl group substituted with fluorine at the para position, a phenyl group at position 2 of the oxazole ring, and a pyridin-3-ylmethyl amine moiety at position 3. Its molecular formula is C₂₁H₁₆FN₃O₃S, with a molecular weight of 409.44 g/mol. The pyridinylmethyl group may facilitate interactions with enzymes or receptors through hydrogen bonding or π-π stacking .
Properties
IUPAC Name |
4-(4-fluorophenyl)sulfonyl-2-phenyl-N-(pyridin-3-ylmethyl)-1,3-oxazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16FN3O3S/c22-17-8-10-18(11-9-17)29(26,27)21-20(24-14-15-5-4-12-23-13-15)28-19(25-21)16-6-2-1-3-7-16/h1-13,24H,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZZMAXLCLLCADD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(O2)NCC3=CN=CC=C3)S(=O)(=O)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-fluorobenzenesulfonyl)-2-phenyl-N-[(pyridin-3-yl)methyl]-1,3-oxazol-5-amine typically involves multi-step organic reactionsThe final step often involves the coupling of the pyridine moiety under specific reaction conditions, such as the use of palladium-catalyzed cross-coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled temperature and pressure conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(4-fluorobenzenesulfonyl)-2-phenyl-N-[(pyridin-3-yl)methyl]-1,3-oxazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the fluorobenzene and pyridine moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups such as alkyl or aryl groups.
Scientific Research Applications
4-(4-fluorobenzenesulfonyl)-2-phenyl-N-[(pyridin-3-yl)methyl]-1,3-oxazol-5-amine has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential as a pharmaceutical agent, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 4-(4-fluorobenzenesulfonyl)-2-phenyl-N-[(pyridin-3-yl)methyl]-1,3-oxazol-5-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function .
Comparison with Similar Compounds
Structural Modifications in 1,3-Oxazole Derivatives
lists structurally related 1,3-oxazol-5-amine derivatives, enabling direct comparisons (Table 1):
Table 1: Structural and Molecular Comparison of 1,3-Oxazol-5-amine Derivatives
Key Observations :
- Pyridinylmethyl vs. Benzyl Groups : The pyridinylmethyl group in the target compound may enhance solubility and receptor binding compared to benzyl analogs due to the nitrogen atom’s lone pair .
- Fluorine Substitution: Fluorine at the benzenesulfonyl group (as in the target and compound 4) improves metabolic resistance compared to non-fluorinated analogs like compound 7 .
Heterocyclic Core Variations: Oxazole vs. Thiazole
describes 4-(benzenesulfonyl)-5-chloro-N-(pyridin-3-ylmethyl)-1,3-thiazol-2-amine, a thiazole analog with a chlorine substituent. The chlorine atom in this compound may increase steric hindrance or modulate electronic effects compared to the target compound’s oxazole core .
Sulfonyl Group Modifications
and highlight compounds with dual sulfonyl groups or morpholine substituents:
- : The compound 4-(benzenesulfonyl)-2-(2-chlorophenyl)-N-(3-morpholin-4-ylpropyl)-1,3-oxazol-5-amine introduces a morpholine-propyl chain, enhancing solubility via the morpholine’s hydrophilic oxygen. However, the chlorophenyl group may reduce bioavailability compared to the target’s fluorophenyl group .
- : 2-(4-Chlorophenyl)sulfonyl-N-(3-methoxypropyl)-4-(4-methylphenyl)sulfonyl-1,3-thiazol-5-amine features dual sulfonyl groups, which could increase acidity and hydrogen-bonding capacity but also molecular weight (468.94 g/mol) .
Biological Activity
4-(4-Fluorobenzenesulfonyl)-2-phenyl-N-[(pyridin-3-yl)methyl]-1,3-oxazol-5-amine, commonly referred to as a sulfonamide derivative, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
The compound features a complex structure that includes a fluorobenzenesulfonyl group and an oxazole ring, which contribute to its biological properties. The molecular formula is with a molecular weight of approximately 357.40 g/mol.
Research indicates that compounds with similar structures often exhibit various mechanisms of action, including:
- Inhibition of Enzymatic Activity : Many sulfonamides act as inhibitors for various enzymes, particularly those involved in cancer pathways and inflammation.
- Modulation of Receptor Activity : The presence of the pyridine moiety suggests potential interactions with various receptors, which may lead to altered cellular signaling pathways.
Anticancer Activity
Several studies have investigated the anticancer potential of sulfonamide derivatives similar to the target compound. For instance:
- Inhibition of Steroid Sulfatase (STS) : A study demonstrated that certain sulfonamide derivatives showed significant inhibition of STS, an enzyme implicated in breast cancer progression. Compounds exhibited IC50 values ranging from 0.18 μM to 1.38 μM against various cancer cell lines, indicating strong anticancer properties .
Anti-inflammatory Effects
The anti-inflammatory properties have also been explored:
- Nitric Oxide Production : In RAW264.7 macrophages stimulated by LPS (lipopolysaccharide), the compound exhibited a significant reduction in nitric oxide (NO) production, suggesting it may modulate inflammatory responses .
Study 1: Antitumor Efficacy
A recent study evaluated the antitumor efficacy of a series of sulfonamide derivatives, including those structurally related to the target compound. The results indicated that these compounds inhibited tumor growth in vivo and in vitro models, showcasing their potential as therapeutic agents in oncology.
Study 2: Inhibition of Pro-inflammatory Cytokines
Another investigation focused on the impact of the compound on pro-inflammatory cytokine production. The results showed that treatment with the compound significantly decreased levels of TNF-α and IL-6 in cell cultures compared to untreated controls .
Data Tables
| Biological Activity | IC50 Values (μM) | Cell Lines Tested |
|---|---|---|
| Inhibition of STS | 0.18 - 1.38 | MCF-7, T47D |
| Anti-inflammatory (NO) | N/A | RAW264.7 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
